5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the furan family It is a derivative of 5-hydroxymethylfurfural, a key platform chemical derived from renewable biomass sources
Mechanism of Action
- The primary target of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFCA) is not well-documented in the literature. However, we know that HMFCA is derived from 5-hydroxymethylfurfural (HMF), which itself is a product of acid-catalyzed degradation of sugars during food heating and storage .
- HMFCA is formed from HMF through oxidation. The aldehyde group of HMF is oxidized to form a carboxylic acid, yielding HMFCA. This transformation involves nucleophilic attack on the furanic ring by the HMF carbonyl group .
- The formation of HMFCA from HMF is simplified by selecting HMF as a model molecule. Researchers have studied the structure and formation of humins (a byproduct of biomass transformation) from HMF, glucose, and cellulose. HMF contributes to humins formation, and the resulting humins from HMF are less complex than those from glucose or cellulose .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . The nature of these interactions is primarily biochemical, involving enzymatic reactions that lead to the transformation of 5-hydroxymethylfurfural into this compound .
Cellular Effects
It is known that the presence of 5-hydroxymethylfurfural, from which this compound is derived, can decrease the catalytic performance of the biocatalyst in the biosynthesis process . This suggests that this compound may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules at the molecular level. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in the biosynthesis process, a high concentration of this compound was obtained from 800 mM 5-hydroxymethylfurfural within 58 hours after 8 cycles of fed-batch . This suggests that this compound has a certain degree of stability and does not degrade rapidly in laboratory settings .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-hydroxymethylfurfural . This pathway involves several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid typically involves the oxidation of 5-hydroxymethylfurfural. One common method is the catalytic oxidation using heterogeneous catalysts. For example, the oxidation can be carried out using hydrogen peroxide (H₂O₂) in alkaline conditions without any catalysts . Another method involves the use of solid acids such as TiO₂ nanoparticles, which act as efficient Lewis acids for the production of 5-hydroxymethylfurfural from various carbohydrates .
Industrial Production Methods
Industrial production of this compound often involves the catalytic conversion of biomass feedstocks. The use of heterogeneous catalysts, such as sulfonated solid acids, carbon-based acids, and zeolite particles, has been widely applied in the conversion of cellulose into 5-hydroxymethylfurfural . These methods are advantageous due to their high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various esters, ethers, and halides.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides, alkyl halides, and alcohols are used for esterification, etherification, and halogenation reactions.
Major Products
Scientific Research Applications
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A key platform chemical derived from biomass, used as a precursor for various high-value chemicals.
2,5-Furandicarboxylic Acid (FDCA): A derivative of HMF, used in the production of bio-based polymers.
2,5-Diformylfuran (DFF): Another derivative of HMF, used as an intermediate in the synthesis of various chemicals.
Uniqueness
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific functional groups, which allow it to undergo a wide range of chemical reactions. Its ability to serve as a precursor for the synthesis of various high-value chemicals makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGVJULTCGYVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429366 |
Source
|
Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15341-68-1 |
Source
|
Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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